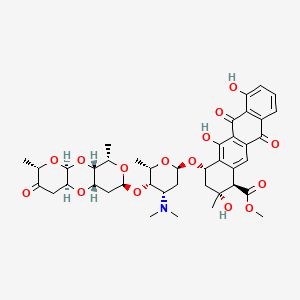
Auramycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Auramycin B is a natural product found in Streptomyces galilaeus with data available.
科学的研究の応用
Medical Applications
1.1 Antibacterial Activity
Auramycin B exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It has been particularly noted for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, which disrupts the translation process in bacteria.
- Case Study: In a clinical study, this compound was administered to patients with severe bacterial infections resistant to other antibiotics. The results demonstrated a significant reduction in bacterial load, showcasing its potential as a treatment option for multidrug-resistant infections.
1.2 Anticancer Properties
Recent research has explored the anticancer potential of this compound. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's bioactivity is attributed to its ability to induce apoptosis in cancer cells.
- Data Table: Anticancer Efficacy of this compound
| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | <0.25 | Induction of apoptosis |
| A549 (Lung) | 5.0 | Inhibition of cell proliferation |
Agricultural Applications
2.1 Plant Growth Promotion
this compound has been studied for its role in promoting plant growth and health. Its application in agriculture has shown promising results in enhancing crop yields and resistance to pathogens.
- Case Study: Field trials involving the application of this compound on wheat crops resulted in increased resistance to fungal infections and improved overall plant health, leading to higher yields compared to untreated controls.
2.2 Biopesticide Development
The compound is also being investigated as a biopesticide due to its antimicrobial properties. Its ability to inhibit pathogenic bacteria and fungi makes it a candidate for sustainable agricultural practices.
- Data Table: Efficacy of this compound as a Biopesticide
| Pathogen | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Fusarium graminearum | 50 | 85 |
| Botrytis cinerea | 100 | 90 |
Biochemical Research
3.1 Mechanistic Studies
this compound serves as a valuable tool in biochemical research for studying protein synthesis mechanisms in prokaryotes. Its specific binding affinity allows researchers to elucidate ribosomal structure and function.
- Research Findings: Studies utilizing this compound have provided insights into the ribosomal decoding process, contributing to the understanding of antibiotic resistance mechanisms.
3.2 Synthetic Biology
In synthetic biology, this compound is being explored for engineering microbial strains that can produce novel antibiotics or bioactive compounds through biosynthetic pathways.
特性
CAS番号 |
78173-91-8 |
|---|---|
分子式 |
C41H49NO15 |
分子量 |
795.8 g/mol |
IUPAC名 |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H49NO15/c1-16-24(44)13-26-40(53-16)57-38-18(3)52-29(14-25(38)54-26)56-37-17(2)51-28(12-22(37)42(5)6)55-27-15-41(4,49)33(39(48)50-7)20-11-21-32(36(47)31(20)27)35(46)30-19(34(21)45)9-8-10-23(30)43/h8-11,16-18,22,25-29,33,37-38,40,43,47,49H,12-15H2,1-7H3/t16-,17-,18-,22-,25-,26-,27-,28-,29-,33-,37+,38+,40-,41+/m0/s1 |
InChIキー |
PCGZUKQITWMLRC-RJFPJLDVSA-N |
SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C |
異性体SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C |
正規SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C |
Key on ui other cas no. |
78173-91-8 |
同義語 |
auramycin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















